Array ( [bid] => 15205598 ) Buy 5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

Catalog No.
S15814849
CAS No.
M.F
C10H5ClFNO3
M. Wt
241.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic ...

Product Name

5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

IUPAC Name

5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

InChI

InChI=1S/C10H5ClFNO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

BRHCWUJJVACYJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)NC=C(C2=O)C(=O)O)Cl

5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its chemical structure features a quinoline ring with a hydroxyl group, a carboxylic acid group, and halogen substituents (chlorine and fluorine) at specific positions. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various biologically active derivatives. Its molecular formula is C10H6ClFNO3, and it has a CAS number of 1019015-75-8 .

The reactivity of 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often used in drug formulations.
  • Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The compound can participate in reduction reactions to modify the functional groups, potentially enhancing its biological activity.

These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties .

5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives have demonstrated various biological activities:

  • Antibacterial Activity: Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria by inhibiting key enzymes involved in bacterial DNA replication.
  • Antifungal Properties: Certain derivatives exhibit antifungal activity, particularly against Candida albicans, likely disrupting fungal cell wall synthesis.
  • Antitumor Effects: Some studies suggest that these compounds can inhibit cellular respiration in cancer cells, indicating potential as anticancer agents.
  • Antioxidant Activity: Derivatives containing hydroxyl groups may act as radical scavengers, providing protection against oxidative stress.

Several methods have been developed for synthesizing 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid:

  • Gould–Jacobs Reaction: This method involves the reaction of substituted anilines with appropriate carbonyl compounds to form the quinoline structure .
  • Multi-step Synthesis: Starting from substituted benzoyl acetoformic ethyl esters, this process includes amination, cyclization, hydrolysis, and decarbonylation reactions to yield the target compound.
  • Reactions with Key Intermediates: Utilizing intermediates like 7-chloro-1-cyclopropyl-6-fluoro-8-nitroquinoline derivatives allows for further functionalization through reactions with amino acids or other carboxylic acids.

5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting bacterial infections and cancer.
  • Research Tools: The compound is used in creating molecular probes to study biological processes and mechanisms of action in various pathways.
  • Agricultural Chemistry: Its antibacterial properties may also find applications in agricultural settings to combat plant pathogens.

Research on the interactions of 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid with biological targets has revealed insights into its mechanism of action:

  • Enzyme Inhibition: Studies indicate that certain derivatives inhibit enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.
  • Cellular Mechanisms: The compound's ability to affect cellular respiration suggests it may interfere with metabolic pathways in cancer cells, providing avenues for therapeutic exploitation.

Similar Compounds

Several compounds share structural similarities with 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
8-Chloro-4-hydroxyquinoline-3-carboxylic acidC10H7ClO3Lacks fluorine substitution; exhibits antibacterial properties.
5-Fluoroquinolinic acidC9H6FNO2Contains a fluorine atom; studied for antibacterial activity.
Ethyl 5-chloro-8-fluoroquinoline-3-carboxylateC12H9ClFNO3An ester derivative; used in pharmaceutical applications.

These compounds highlight the unique combination of chlorine and fluorine substitutions in 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, which may contribute to its distinct biological activities compared to other quinoline derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

240.9941989 g/mol

Monoisotopic Mass

240.9941989 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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